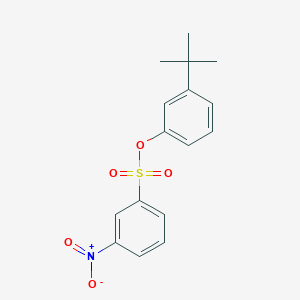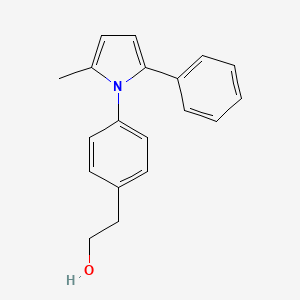
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- is an organic compound with the molecular formula C19H19NO. This compound is characterized by the presence of a phenethyl alcohol group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. It is a specialty chemical used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation: One common method for synthesizing phenethyl alcohol derivatives involves the Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of aluminum trichloride. This reaction produces phenethyl alcohol, which can then be further modified to introduce the pyrrole ring and other substituents.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethylene oxide to produce phenethyl alcohol. Subsequent reactions can introduce the pyrrole ring and other substituents.
Biotransformation: Phenethyl alcohol can also be produced by the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.
Industrial Production Methods
Industrial production of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Phenethyl alcohol can undergo oxidation to form phenylacetaldehyde and phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Phenethyl alcohol can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylacetaldehyde, phenylacetic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated phenethyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Used in the production of fragrances and flavors due to its pleasant floral odor.
Wirkmechanismus
The mechanism of action of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with cellular membranes and proteins. It is known to disrupt membrane integrity, leading to increased permeability and leakage of cellular contents. This compound also inhibits protein synthesis, which contributes to its antimicrobial effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- can be compared with other phenethyl alcohol derivatives:
2-Bromophenethyl alcohol: Similar structure but with a bromine substituent, used in organic synthesis.
2-Hydroxyphenethyl alcohol: Contains a hydroxyl group, used in the synthesis of pharmaceuticals.
Phenylacetaldehyde: An oxidation product of phenethyl alcohol, used in the fragrance industry.
The uniqueness of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
26165-72-0 |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C19H19NO/c1-15-7-12-19(17-5-3-2-4-6-17)20(15)18-10-8-16(9-11-18)13-14-21/h2-12,21H,13-14H2,1H3 |
InChI-Schlüssel |
HEGHQILMTBPXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


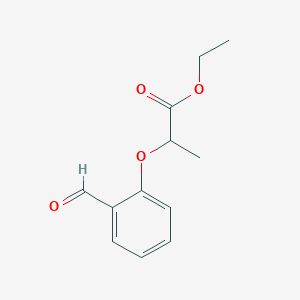
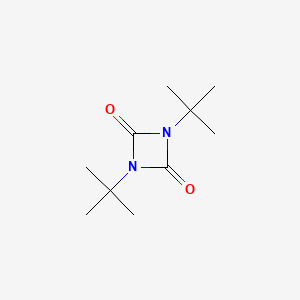
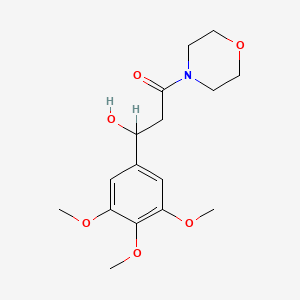
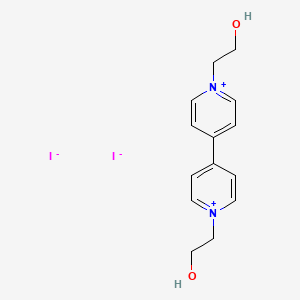
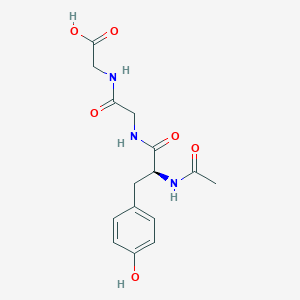
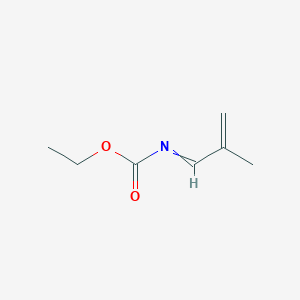
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

